Product packaging for 2-(Butan-2-yl)-3-ethylaziridine(Cat. No.:CAS No. 51617-01-7)

2-(Butan-2-yl)-3-ethylaziridine

Cat. No.: B14658279
CAS No.: 51617-01-7
M. Wt: 127.23 g/mol
InChI Key: RIXJGSZRHHMFTF-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-3-ethylaziridine is a chemical compound with the CAS Registry Number 51617-01-7 . It is classified as an aziridine, a class of compounds characterized by a three-membered ring containing one nitrogen atom, which are of significant interest in synthetic organic chemistry and medicinal research due to their ring strain and reactivity . The molecular formula for this compound is C8H17N, and it has a molecular weight of 127.22728 g/mol . As a building block in organic synthesis, aziridines like this compound are valuable intermediates for the development of more complex nitrogen-containing molecules, which can have applications in the synthesis of pharmaceuticals and agrochemicals . This product is intended for use by qualified laboratory and research professionals. For Research Use Only. This product is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B14658279 2-(Butan-2-yl)-3-ethylaziridine CAS No. 51617-01-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51617-01-7

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2-butan-2-yl-3-ethylaziridine

InChI

InChI=1S/C8H17N/c1-4-6(3)8-7(5-2)9-8/h6-9H,4-5H2,1-3H3

InChI Key

RIXJGSZRHHMFTF-UHFFFAOYSA-N

Canonical SMILES

CCC1C(N1)C(C)CC

Origin of Product

United States

Stereochemical Aspects in the Synthesis and Transformations of 2 Butan 2 Yl 3 Ethylaziridine

Enantiomeric and Diastereomeric Purity in Aziridine (B145994) Construction

The construction of the 2-(butan-2-yl)-3-ethylaziridine ring with high enantiomeric and diastereomeric purity is a significant synthetic challenge. The stereochemical outcome is largely dependent on the chosen synthetic route, which typically involves the aziridination of an alkene precursor.

Diastereoselective Aziridination:

When starting from a chiral alkene, the inherent stereochemistry of the substrate can direct the approach of the nitrene source, leading to diastereoselective formation of the aziridine. For instance, the aziridination of a chiral (E)- or (Z)-alkene with a specific stereochemistry at the allylic position can favor the formation of one diastereomer of this compound over the others. The facial selectivity of the nitrene addition is influenced by steric and electronic factors of the substituents on the alkene.

Enantioselective Aziridination:

To achieve high enantiomeric purity, the use of chiral catalysts is often essential. acs.orgnih.govorganic-chemistry.orgnih.gov Transition metal complexes, particularly those of rhodium, copper, and cobalt, have been effectively employed in the enantioselective aziridination of unactivated alkenes. acs.orgnih.govnih.govrsc.orgnih.gov These catalysts create a chiral environment around the reacting species, enabling the differentiation of the two enantiotopic faces of a prochiral alkene, or the selective reaction of one enantiomer of a racemic chiral alkene. The choice of the metal, the chiral ligand, and the nitrene source are all critical parameters that influence the enantioselectivity of the reaction. For the synthesis of this compound, a prochiral alkene such as (E/Z)-3-methyl-4-ethylhex-3-ene could be subjected to enantioselective aziridination.

The following table outlines potential catalytic systems for achieving stereopure this compound:

Catalyst SystemNitrene SourceExpected Selectivity
Chiral Rh(III) Indenyl Complex acs.orgnih.govorganic-chemistry.orgnih.govHydroxylamine derivativesHigh Enantioselectivity
Cu(I)/L-proline Complex rsc.orgSulfinamide derivativesHigh Diastereoselectivity
Co(II)-Porphyrin Complex nih.govFluoroaryl azidesHigh Enantioselectivity

Stereocontrol in Ring-Opening Reactions and Ring Expansions

The strained three-membered ring of this compound makes it susceptible to nucleophilic ring-opening reactions, which are often highly stereocontrolled. nih.govresearchgate.net These reactions provide a versatile pathway to a variety of functionalized chiral amines. chemrxiv.org Similarly, ring expansion reactions offer a route to larger heterocyclic systems with preservation of stereochemical information. nih.govresearchgate.netnih.govchemrxiv.org

Ring-Opening Reactions:

The regioselectivity and stereoselectivity of the ring-opening are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis acids. acs.org In general, under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the aziridine ring, leading to an inversion of configuration at that center. acs.org For this compound, the attack would likely occur at the C3 position (bearing the ethyl group) if the butan-2-yl group at C2 presents a greater steric hindrance.

The stereochemical outcome of the ring-opening can be summarized as follows:

Reaction ConditionSite of Nucleophilic AttackStereochemical Outcome at Attacked Center
SN2 (neutral/basic)Less substituted carbon (likely C3)Inversion of configuration
SN1-like (acidic)More stabilized carbocation (likely C2)Racemization or partial retention/inversion

Ring Expansion Reactions:

Ring expansion reactions of aziridines, such as the reaction with carbenes or other one-carbon sources, can lead to the formation of larger rings like azetidines or pyrrolidines. nih.govnih.gov These reactions can proceed with a high degree of stereospecificity, where the stereochemistry of the starting aziridine is transferred to the product. For instance, a stereospecific [3+1] ring expansion of a chiral methylene (B1212753) aziridine with a rhodium-bound carbene has been shown to produce highly substituted methylene azetidines with excellent stereoselectivity. nih.gov A similar strategy applied to this compound could potentially yield stereochemically defined substituted azetidines.

Influence of Chiral Catalysts and Auxiliaries on Stereoselectivity

As previously mentioned, chiral catalysts are instrumental in achieving enantioselective aziridination. acs.orgnih.govorganic-chemistry.orgnih.gov Beyond the initial ring construction, chiral catalysts can also be employed in subsequent transformations of this compound.

Catalytic Asymmetric Transformations:

For instance, transition metal-catalyzed ring-opening cross-coupling reactions can be rendered enantioselective by the use of chiral ligands. acs.org These reactions allow for the introduction of a wide range of substituents with concomitant control over the newly formed stereocenter.

Chiral Auxiliaries:

An alternative approach to achieve stereocontrol is through the use of chiral auxiliaries. nih.govthieme-connect.comyoutube.com A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. In the context of this compound, a chiral auxiliary could be attached to the nitrogen atom of the aziridine. This auxiliary would then influence the facial selectivity of reactions at the aziridine ring or its substituents. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Examples of how chiral auxiliaries can influence stereoselectivity:

TransformationRole of Chiral Auxiliary
Alkylation of an enolate derived from an N-acylaziridineDirects the approach of the electrophile from the less hindered face.
Cycloaddition reactionsControls the diastereoselectivity of the cycloaddition.
Nucleophilic addition to a carbonyl group on a side chainInduces the formation of one diastereomer of the resulting alcohol.

The effectiveness of a chiral auxiliary depends on its ability to enforce a specific conformation on the substrate, thereby creating a significant energy difference between the diastereomeric transition states. thieme-connect.com

Retention and Inversion of Configuration in Aziridine Transformations

The stereochemical outcome of reactions involving the chiral centers of this compound, specifically whether the reaction proceeds with retention or inversion of configuration, is a key consideration. vedantu.com

Inversion of Configuration:

As discussed in the context of ring-opening reactions, SN2-type nucleophilic attacks on the aziridine ring carbons typically result in an inversion of configuration at the site of attack. acs.org This is a common and predictable stereochemical pathway for many aziridine transformations.

Retention of Configuration:

The following table provides a general overview of expected stereochemical outcomes:

Reaction TypeMechanismStereochemical Outcome
Nucleophilic Ring Opening (basic/neutral)SN2Inversion at the attacked carbon
Palladium-Catalyzed Cross-Coupling acs.orgOxidative Addition/Reductive EliminationCan be either inversion or retention depending on the specific catalytic system
Reactions involving neighboring group participationDouble InversionNet Retention

Understanding the factors that govern whether a reaction proceeds with retention or inversion is crucial for designing synthetic routes to specific stereoisomers of products derived from this compound.

Conformational Preferences and Stereochemical Outcomes

The conformational preferences of this compound and its reaction intermediates play a significant role in determining the stereochemical outcome of its transformations. researchgate.net The relative orientation of the substituents on the aziridine ring can influence the accessibility of the reaction centers and the stability of the transition states.

Conformational Analysis:

The three-membered aziridine ring is relatively rigid, but the substituents can adopt different conformations. For this compound, the rotation around the C-C bonds connecting the substituents to the ring will lead to various conformers. Computational studies and spectroscopic techniques like NMR can provide insights into the preferred conformations. youtube.comyoutube.commdpi.comsoton.ac.uk The most stable conformer will be the one that minimizes steric interactions between the bulky butan-2-yl and ethyl groups.

The interplay between the substituents and the lone pair on the nitrogen atom also influences the conformation. The nitrogen atom in an aziridine can undergo inversion, but this process is generally slower than in acyclic amines due to increased ring strain in the planar transition state. kchem.org

Influence on Reactivity:

The preferred conformation of the aziridine can dictate the trajectory of an incoming reagent. For example, in a ring-opening reaction, the nucleophile will preferentially attack from the side opposite to the leaving group, and the conformational arrangement of the substituents will influence the ease of this approach. Similarly, in reactions involving the substituents themselves, their spatial orientation relative to the aziridine ring will affect their reactivity and the stereochemistry of the products.

The relationship between conformation and stereochemical outcome can be illustrated by considering the Felkin-Anh model for nucleophilic additions to a carbonyl group attached to one of the aziridine carbons. The preferred conformation of the starting material will determine which diastereomeric transition state is favored, leading to a specific stereoisomer of the product alcohol.

Computational Approaches to Elucidating Aziridine Chemistry

Density Functional Theory (DFT) Studies on Aziridine (B145994) Reactivity and Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity and reaction mechanisms of organic compounds, including aziridines. For a molecule like 2-(Butan-2-yl)-3-ethylaziridine, with its stereocenters and strained three-membered ring, DFT would be invaluable.

The high ring strain of aziridines makes them susceptible to ring-opening reactions, a key aspect of their synthetic utility. DFT calculations can model the pathways of such reactions, for instance, with nucleophiles. mdpi.comfrontiersin.org These calculations would identify the transition states and intermediates, providing a detailed picture of the reaction mechanism. For this compound, DFT could clarify whether the ring-opening proceeds via an S\textsubscript{N}2-type mechanism, which is common for aziridines. mdpi.com Similarly, DFT is employed to study cycloaddition reactions involving aziridines, helping to understand the electronic and steric factors that govern these transformations. nih.gov

Hypothetical DFT Data for Ring-Opening Activation Barriers:

NucleophileReaction PathwayCalculated Activation Energy (kcal/mol)
ChlorideAttack at C2Data not available
ChlorideAttack at C3Data not available
MethoxideAttack at C2Data not available
MethoxideAttack at C3Data not available

This table illustrates the type of data that would be generated from DFT studies. The values are hypothetical due to the absence of published research on this specific compound.

The substitution pattern of this compound, with two different alkyl groups on the ring, raises questions of regioselectivity in ring-opening reactions. DFT calculations are instrumental in predicting whether a nucleophile will preferentially attack the carbon atom bearing the sec-butyl group or the one with the ethyl group. mdpi.comresearchgate.net These predictions are based on the analysis of the electronic properties and steric hindrance at each carbon atom in the transition state. researchgate.net Furthermore, DFT can predict the stereochemical outcome of reactions, such as whether a ring-opening occurs with inversion or retention of stereochemistry. nih.gov

The identification and characterization of transition states are fundamental to understanding reaction kinetics and mechanisms. DFT calculations allow for the localization of transition state structures and the calculation of their energies. researchgate.net For reactions of this compound, this analysis would reveal the geometry of the molecule at the highest point of the energy barrier, offering clues about the forces at play. The vibrational frequencies of the transition state are also calculated, with the presence of a single imaginary frequency confirming it as a true transition state.

Molecular Dynamics and Conformational Analysis of Aziridine Derivatives

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would provide insights into its conformational landscape. nih.gov This includes the dynamics of the sec-butyl and ethyl groups and the inversion of the nitrogen atom, a characteristic feature of aziridines. nih.gov Understanding the preferred conformations is crucial as it can influence the molecule's reactivity and interactions with other molecules. researchgate.netlibretexts.orgyoutube.com

Hypothetical Conformational Energy Profile:

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
Anti180°Data not available
Gauche60°Data not available

This table represents a simplified, hypothetical output from a conformational analysis, illustrating the relative energies of different spatial arrangements of the substituents.

In Silico Identification and Characterization of Aziridine-Modifying Enzymes

In silico methods, which involve computer-based simulations, are increasingly used to discover and characterize enzymes. nih.govacs.orgcmu.edu For this compound, one could computationally screen databases of known enzyme structures to identify potential biocatalysts for its synthesis or modification. nih.govacs.org Techniques like molecular docking would be used to predict how the aziridine might bind to the active site of an enzyme. nih.govacs.org This could lead to the discovery of novel enzymes for stereoselective aziridination or for enantioselective ring-opening, which are highly valuable transformations in organic synthesis. nih.govnih.gov

Computational Modeling for Rational Reaction Design and Optimization

Computational modeling plays a significant role in the rational design of chemical reactions. rsc.orgthescience.dev By predicting the outcome of reactions under various conditions, these models can save significant experimental time and resources. cas.org For the synthesis of this compound, computational models could be used to predict the optimal catalyst, solvent, and temperature for a desired stereochemical outcome. nih.govorganic-chemistry.org These predictive models are often built on data from DFT calculations and can be refined with experimental results, creating a powerful feedback loop for reaction optimization. nih.govresearchgate.net

Advanced Analytical Techniques for Aziridine Derivatives

Spectroscopic Methodologies for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and stereochemistry of aziridine (B145994) compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in this regard, providing detailed information about the connectivity of atoms and the spatial arrangement of substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including "2-(Butan-2-yl)-3-ethylaziridine." Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the compound's connectivity.

The conformational analysis of the flexible butyl and ethyl side chains can also be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. These experiments can reveal through-space interactions between protons, helping to establish the preferred spatial arrangement of the molecule's substituents. The study of related diols, such as butane-2,3-diol, demonstrates the utility of NMR in discerning different conformers and their relative stabilities. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aziridine Ring CH2.0 - 3.030 - 45
Ethyl-CH₂1.2 - 1.815 - 25
Ethyl-CH₃0.8 - 1.210 - 15
Butan-2-yl CH2.5 - 3.555 - 70
Butan-2-yl CH₂1.3 - 1.925 - 35
Butan-2-yl CH₃ (terminal)0.8 - 1.210 - 15
Butan-2-yl CH₃ (internal)0.9 - 1.315 - 25
Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Mass Spectrometry (MS) and Aziridination-Assisted MS for Isomeric Resolution

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of "this compound" and for gaining structural information through fragmentation analysis. The molecular ion peak would confirm the compound's elemental composition. The fragmentation pattern, in turn, can help to identify the different substituent groups. For instance, the loss of an ethyl or a butan-2-yl group would result in characteristic fragment ions.

High-resolution mass spectrometry (HR-MS) is particularly valuable for confirming the elemental formula with high accuracy. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) can be employed to differentiate between isomers by analyzing the fragmentation of selected parent ions. mdpi.com While specific data for "this compound" is not available, the principles of MS analysis of isomeric compounds are well-established. mdpi.comnih.gov

"Aziridination-assisted MS" is a more specialized technique that could potentially be used. This method would involve a chemical reaction to introduce an aziridine ring into a target molecule, followed by MS analysis. While not directly applicable to the analysis of an existing aziridine, the principles of using chemical derivatization to enhance MS detectability and aid in structural elucidation are relevant.

Chromatographic Methods for Purity, Enantiomeric Excess, and Diastereomeric Ratio Determination

Chromatographic techniques are essential for separating the different stereoisomers of "this compound" and for assessing the purity of the sample. Given the presence of two chiral centers in the molecule, it can exist as a mixture of diastereomers and enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioselective Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. numberanalytics.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.netnih.gov

For the analysis of "this compound," a suitable chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, would be selected. researchgate.netresearchgate.net The mobile phase composition, flow rate, and temperature would be optimized to achieve baseline separation of the enantiomeric pairs for each diastereomer. nih.govresearchgate.net By comparing the peak areas of the separated enantiomers, the enantiomeric excess can be accurately calculated. This method is crucial for quality control in asymmetric synthesis, where the goal is to produce a single enantiomer. mdpi.com

Table 2: Representative Chiral HPLC Parameters for Aziridine Separation

Parameter Condition
Column Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) nih.gov
Mobile Phase Acetonitrile/Methanol/Ammonium (B1175870) Acetate (B1210297) Buffer nih.gov
Flow Rate 0.4 mL/min nih.gov
Temperature 35 °C nih.gov
Detection UV at 254 nm nih.gov
Note: These are example parameters and would need to be optimized for the specific analysis of this compound.

Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NCI-MS) for Trace Analysis

Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NCI-MS) is a highly sensitive technique for the detection and quantification of trace amounts of compounds. nih.govnih.gov While aziridines themselves may not always be amenable to direct GC analysis due to their reactivity, derivatization can be employed to improve their volatility and thermal stability. nih.gov

In GC-NCI-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. Negative ion chemical ionization is a "soft" ionization technique that often results in less fragmentation and a prominent molecular ion, which is beneficial for quantification. shimadzu.eu This method is particularly useful for detecting trace-level impurities or for analyzing samples with low concentrations of the target analyte. For aziridine derivatives, derivatization with an electrophilic reagent containing a halogen, such as pentafluorobenzoyl chloride, can significantly enhance sensitivity in NCI mode. nih.gov

Future Research Trajectories in 2,3 Disubstituted Aziridine Chemistry

Development of More Sustainable and Green Synthetic Protocols for Aziridines

The development of environmentally benign and sustainable methods for synthesizing aziridines, including 2,3-disubstituted variants, is a critical area of future research. Traditional methods often rely on hazardous reagents and produce significant waste, prompting the exploration of greener alternatives. rsc.orgacs.org

Key areas of focus include:

Continuous Flow Chemistry: This technology offers enhanced safety, efficiency, and scalability for aziridine (B145994) synthesis. organic-chemistry.orgresearchgate.netresearchgate.net Continuous flow reactors provide precise control over reaction parameters, leading to improved yields and selectivity while minimizing the handling of hazardous intermediates. organic-chemistry.orgresearchgate.netrsc.org For instance, flow chemistry has been successfully employed for the synthesis of N-sulfonyl aziridines from 1,2-amino alcohols and the generation of 2H-azirines as precursors to aziridines. organic-chemistry.orgresearchgate.net The integration of flow systems can also facilitate telescoped reactions, where aziridine formation and subsequent derivatization occur in a continuous process, further enhancing efficiency and safety. organic-chemistry.orgnih.gov

Electrosynthesis: Electrochemical methods provide a green and versatile platform for aziridine synthesis by using electrons as "traceless reagents," thus avoiding the need for chemical oxidants. acs.orgtue.nlrsc.org This approach has been used for the intramolecular C(sp3)–H amination to form trans-2,3-disubstituted aziridines and for the coupling of alkenes and primary amines. acs.orgnih.govnih.gov The scalability of electrochemical flow reactors further highlights the potential of this methodology for industrial applications. nih.gov

Biocatalysis: The use of enzymes as catalysts for aziridination reactions is a promising avenue for developing highly enantioselective and sustainable synthetic routes. researchgate.netnih.gov Engineered enzymes, such as variants of cytochrome P450, have shown the potential to catalyze aziridine formation with high stereocontrol. researchgate.netchemrxiv.org Furthermore, research into naturally occurring aziridine-forming enzymes is expanding our understanding of their biosynthetic pathways, which could inspire the development of novel biocatalytic systems. nih.govnih.govacs.orgnih.gov

Photocatalysis: Visible-light-promoted reactions offer a mild and efficient way to synthesize aziridines. rsc.orgorganic-chemistry.org Photocatalysis can enable the use of otherwise unreactive starting materials and can proceed under ambient conditions, reducing energy consumption. rsc.org For example, photocatalytic methods have been developed for the synthesis of trifluoromethylated aziridines and for the cycloaddition of α-diazo esters to form aziridines. rsc.orgorganic-chemistry.org

Green Synthesis ApproachKey AdvantagesRepresentative Example
Continuous Flow Chemistry Enhanced safety, scalability, precise reaction controlSynthesis of N-sulfonyl aziridines from 1,2-amino alcohols. organic-chemistry.org
Electrosynthesis Avoids chemical oxidants, atom-economicalIntramolecular dehydrogenative cyclization for trans-2,3-disubstituted aziridines. acs.org
Biocatalysis High enantioselectivity, mild reaction conditionsEnantioselective one-carbon ring expansion of aziridines to azetidines. rsc.orgresearchgate.net
Photocatalysis Mild conditions, use of visible lightSynthesis of trifluoromethylated aziridines from fluorinated olefins. rsc.org

Expanding the Scope of Aziridine Reactivity and Novel Transformations

Future research will continue to push the boundaries of aziridine reactivity, exploring new transformations that leverage their inherent ring strain. This includes the development of novel ring-opening reactions, cycloadditions, and C-H activation strategies.

Ring-Opening and Ring-Expansion Reactions: Aziridines are valuable precursors to a wide range of functionalized amines through nucleophilic ring-opening reactions. rsc.orgnih.govmdpi.com Research is focused on developing new catalytic systems, particularly those using transition metals like palladium and nickel, to control the regioselectivity and stereoselectivity of these transformations. mdpi.comnih.gov Furthermore, ring-expansion reactions of aziridines offer a pathway to larger N-heterocycles, such as azetidines and dehydropiperidines, which are also important structural motifs in medicinal chemistry. rsc.orgresearchgate.netnih.gov

Cycloaddition Reactions: Aziridines can participate in various cycloaddition reactions to construct more complex heterocyclic systems. thieme-connect.com For instance, the visible-light-promoted [3+2] cycloaddition of aziridines with alkynes provides an efficient route to dihydropyrrolidines. thieme-connect.com Exploring new cycloaddition partners and catalytic systems will further expand the synthetic utility of aziridines.

C-H Activation: The direct functionalization of C-H bonds is a powerful tool in organic synthesis. Palladium-catalyzed C(sp3)-H activation has been successfully applied to the synthesis of aziridines and their subsequent derivatization. nih.govrsc.orgrsc.orgvapourtec.com Future work in this area will likely focus on developing more efficient and selective catalysts for the C-H activation of aziridines, enabling the introduction of a wider range of functional groups. nih.govrsc.org

Aziridines as Reaction Intermediates: The high reactivity of aziridines makes them useful as transient intermediates in multi-step reaction sequences. rsc.orgrsc.org Research into designing new tandem and multicomponent reactions that proceed through an aziridine intermediate will continue to be an active area of investigation. rsc.org

Computational Design of Innovative Aziridine-Based Reactions and Catalysts

Computational chemistry is becoming an indispensable tool in modern organic synthesis, and its application to aziridine chemistry is expected to accelerate the discovery of new reactions and catalysts.

Catalyst Screening and Design: Computational screening can be used to rapidly evaluate the potential of different metal catalysts for aziridination reactions. nih.gov For example, density functional theory (DFT) calculations can predict the catalytic performance of various metal-substituted metal-organic frameworks (MOFs) for the cycloaddition of CO2 with aziridines. nih.gov This in silico approach allows for the rational design of more efficient and selective catalysts. rsc.org

Mechanistic Elucidation: Computational studies can provide detailed insights into the reaction mechanisms of aziridine formation and transformation. rsc.orgorganic-chemistry.org DFT calculations have been used to support proposed mechanisms, such as the two-spin-state mechanism in rhodium-nitrene mediated aziridination and the stepwise mechanism in rhodium-catalyzed enantioselective aziridination of unactivated alkenes. rsc.orgorganic-chemistry.org A deeper understanding of these mechanisms will guide the development of improved synthetic methods.

Predictive Modeling: The development of predictive models for catalytic reactions is a growing area of research. nih.gov For instance, a predictive mechanistic model was developed for the palladium-catalyzed C-H activation flow process for aziridine synthesis, demonstrating an approach towards first-principles design of novel catalytic reactions. nih.gov

Exploration of Underexplored Mechanistic Pathways in Aziridine Chemistry

While significant progress has been made in understanding the mechanisms of aziridine reactions, there are still underexplored pathways that hold the potential for new discoveries.

Radical Intermediates: The involvement of radical intermediates in aziridine chemistry is an emerging area of interest. nih.gov For example, N-aziridinyl radicals have been identified as reactive intermediates that can participate in intermolecular addition reactions with olefins. nih.gov Further investigation into the generation and reactivity of aziridinyl radicals could lead to novel synthetic transformations.

Non-Canonical Mechanisms: Some aziridination reactions have been found to proceed through non-canonical mechanisms. For instance, mechanistic studies of a nickel-catalyzed aziridine cross-coupling reaction suggest a pathway involving initial aziridine opening followed by a ring-closing step, rather than a direct cross-coupling. rsc.org The discovery and elucidation of such alternative mechanistic pathways can open up new avenues for reaction development.

Enzymatic Mechanisms: The study of enzyme-catalyzed aziridination provides insights into nature's strategies for constructing this strained ring system. nih.govnih.gov Mechanistic investigations have revealed that some enzymes utilize an iron(IV)-oxo species to initiate ring closure via C-H bond cleavage, followed by polar capture of a carbocation intermediate. nih.govacs.orgnih.gov Understanding these enzymatic mechanisms can inspire the design of new biomimetic catalysts. acs.org

Integration of Aziridine Chemistry with Emerging Synthetic Methodologies

The future of aziridine chemistry will also be shaped by its integration with other emerging synthetic methodologies, leading to more powerful and efficient synthetic strategies.

Photoredox Catalysis: The combination of photoredox catalysis with aziridine chemistry has already shown promise for the development of new transformations. rsc.orgthieme-connect.com This approach can be used to generate reactive intermediates under mild conditions and has been applied to the synthesis of trifluoromethylated aziridines and the cycloaddition of aziridines with alkynes. rsc.orgthieme-connect.com

Electrochemistry in Flow: The synergy between electrochemistry and continuous flow technology offers a powerful platform for the synthesis and derivatization of aziridines. researchgate.nettue.nl Electrochemical flow reactors can overcome mass-transfer limitations and provide precise control over reaction conditions, leading to increased productivity and selectivity. tue.nl

Machine Learning: The application of machine learning to reaction development is a rapidly advancing field. In the context of aziridine chemistry, machine learning algorithms could be used to predict reaction outcomes, optimize reaction conditions, and even discover new reactions.

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